molecular formula C14H13NOS B514865 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde CAS No. 65824-08-0

1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde

Cat. No.: B514865
CAS No.: 65824-08-0
M. Wt: 243.33g/mol
InChI Key: JMAMMDRJFLCJEW-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde is an organic compound that features a unique combination of functional groups, including a phenylethyl group, a thioxo group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 1-phenylethylamine with a suitable aldehyde, followed by cyclization and introduction of the thioxo group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenylethyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

65824-08-0

Molecular Formula

C14H13NOS

Molecular Weight

243.33g/mol

IUPAC Name

1-(1-phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NOS/c1-11(12-6-3-2-4-7-12)15-9-5-8-13(10-16)14(15)17/h2-11H,1H3

InChI Key

JMAMMDRJFLCJEW-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2C=CC=C(C2=S)C=O

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CC=C(C2=S)C=O

Origin of Product

United States

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